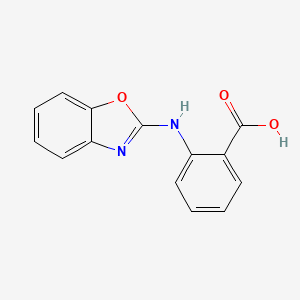

Benzoxazole, 2-(2-carboxy)anilino-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoxazole, 2-(2-carboxy)anilino- is a useful research compound. Its molecular formula is C14H10N2O3 and its molecular weight is 254.24 g/mol. The purity is usually 95%.

The exact mass of the compound Benzoxazole, 2-(2-carboxy)anilino- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24988. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzoxazole, 2-(2-carboxy)anilino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoxazole, 2-(2-carboxy)anilino- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

Benzoxazole derivatives, including 2-(2-carboxy)anilino-, have been extensively studied for their anticancer properties. Research indicates that modifications to the benzoxazole scaffold can enhance its efficacy against various cancer cell lines.

-

Case Study: Fluorinated Benzothiazole Derivatives

Aiello et al. synthesized fluorinated derivatives of benzothiazole and evaluated their anti-tumor activities against MDA-MB-468 and MCF-7 cell lines. The study demonstrated significant cytotoxic effects, suggesting that similar modifications in benzoxazole derivatives could yield potent anticancer agents . - Table 1: Anticancer Activities of Benzoxazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Fluorinated BTA | MDA-MB-468 | 2.41 | |

| Hydrazine Derivative | HeLa | 2.41 | |

| Pyridine-based BTA | SKRB-3 | 1.20 |

Antibacterial Properties

Benzoxazole derivatives have also been investigated for their antibacterial activity, particularly against Mycobacterium tuberculosis (Mtb). Inhibitors targeting Mtb's inosine monophosphate dehydrogenase (IMPDH) have shown promising results.

- Case Study: IMPDH Inhibition

A study focusing on benzoxazole derivatives as IMPDH inhibitors reported minimum inhibitory concentrations (MIC) of ≤ 1 μM for the most effective compounds. This suggests potential for developing new antibacterial agents based on the benzoxazole structure .

Synthesis of Benzoxazole Derivatives

The synthesis of benzoxazole derivatives often involves the condensation of o-aminophenol with various aldehydes or carboxylic acids. Recent advancements have introduced eco-friendly methods using nanocatalysts.

-

Case Study: Cadmium Oxide Nanoparticles

Research demonstrated that cadmium oxide nanoparticles could catalyze the synthesis of benzoxazole derivatives with yields between 90-93%. This method highlights the potential for greener synthesis routes in pharmaceutical applications . - Table 2: Synthesis Methods for Benzoxazole Derivatives

| Catalyst Type | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cadmium Oxide NPs | Room temperature, ethanol | 90-93 | |

| Nano-ZnO | DMF at 100 °C | Moderate | |

| Ni(II) Complex | DMF and K2CO3 at 80 °C | 87-94 |

Material Science Applications

Benzoxazole compounds are also explored for their potential use in materials science, particularly in developing polymers and coatings due to their thermal and chemical stability.

Photostimulated Reactions

Recent studies have shown that photostimulated reactions can be employed to synthesize various benzoxazole derivatives without the need for harsh conditions or transition metals.

Propriétés

Numéro CAS |

64037-17-8 |

|---|---|

Formule moléculaire |

C14H10N2O3 |

Poids moléculaire |

254.24 g/mol |

Nom IUPAC |

2-(1,3-benzoxazol-2-ylamino)benzoic acid |

InChI |

InChI=1S/C14H10N2O3/c17-13(18)9-5-1-2-6-10(9)15-14-16-11-7-3-4-8-12(11)19-14/h1-8H,(H,15,16)(H,17,18) |

Clé InChI |

UBBHIBDVUFKRET-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=NC3=CC=CC=C3O2 |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)O)NC2=NC3=CC=CC=C3O2 |

Key on ui other cas no. |

64037-17-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.